molecular formula C16H19N3O2S B2721273 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide CAS No. 1797318-62-7

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide

Cat. No.: B2721273
CAS No.: 1797318-62-7
M. Wt: 317.41
InChI Key: AIPYXKUYGPOYOD-UHFFFAOYSA-N
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Description

N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide is a synthetic organic compound featuring a pyrazole core substituted with an oxolane (tetrahydrofuran) group at the 1-position and a propanamide side chain modified with a phenylsulfanyl (thioether) moiety at the 3-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such substituents play critical roles .

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(7-9-22-15-4-2-1-3-5-15)18-13-10-17-19(11-13)14-6-8-21-12-14/h1-5,10-11,14H,6-9,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPYXKUYGPOYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone. The tetrahydrofuran ring can be introduced via a cyclization reaction involving a diol. The phenylthio group is usually added through a nucleophilic substitution reaction using a thiol and a halogenated aromatic compound. The final step involves the coupling of these intermediates to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide depends on its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The phenylthio group can interact with thiol-containing enzymes, while the pyrazole ring may bind to specific receptors or enzymes, modulating their activity. The tetrahydrofuran ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

a) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

  • Structural Differences : The pyrazole core here is substituted with a trifluoromethyl group (electron-withdrawing) and a 3-chlorophenylsulfanyl moiety. Unlike the target compound, it lacks the oxolane group and propanamide chain.
  • Key Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atom on the phenylsulfanyl group may increase steric hindrance and influence binding affinity. The carbaldehyde functional group offers reactivity for further derivatization .

b) 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide (, CID 1005565-99-0)

  • Structural Differences : This compound shares a propanamide chain but replaces the oxolane group with a 4-chloro-5-methylpyrazole and incorporates an ethylsulfonyl group on the phenyl ring.
  • The chloro and methyl groups on the pyrazole may enhance steric effects and electron density .

Pyrazoline Derivatives with N-Substituents ()

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit a dihydropyrazoline (4,5-dihydro-1H-pyrazole) backbone, which is non-aromatic and more flexible than the pyrazole in the target compound.

  • Structural Differences : The dihydropyrazoline core reduces aromaticity, while the carbaldehyde substituent introduces a reactive aldehyde group absent in the target compound.
  • Key Implications: Reduced aromaticity may decrease planarity and alter binding modes in biological targets.

Chromen-2-yl Pyrazolo[3,4-d]pyrimidine Sulfonamides ()

Example compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide feature fused pyrazolo-pyrimidine rings and sulfonamide groups.

  • Structural Differences: The sulfonamide (-SO₂NH-) group replaces the thioether (-S-) in the target compound.
  • Key Implications : Sulfonamides are highly polar and often improve solubility but may limit blood-brain barrier penetration. The fluorinated aromatic rings could enhance metabolic stability and target affinity .

Biological Activity

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C13H16N2O1S
  • Molecular Weight : 252.34 g/mol

This compound features a pyrazole ring substituted with an oxolane group and a phenylsulfanyl moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Modulation of Cellular Signaling : These compounds may influence signaling pathways related to apoptosis and cell survival, particularly in cancerous cells.
  • Antioxidant Activity : Pyrazole derivatives have been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives showed promising results against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis in these cells, suggesting a potential therapeutic application.

Antimicrobial Properties

Another study explored the antimicrobial activity of related pyrazole compounds. The findings indicated that these compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against bacteriaInternational Journal of Antimicrobial Agents
AntioxidantReduces oxidative stressFree Radical Biology and Medicine

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